sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Description
This sodium salt derivative belongs to the benzimidazole class of proton pump inhibitors (PPIs), which act as prodrugs targeting the H⁺/K⁺ ATPase enzyme in gastric parietal cells. The compound features a sulfinyl bridge critical for acid-activated conversion to the active sulfenamide form. Unique structural elements include:
Properties
IUPAC Name |
sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N3O4S.Na/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16;/h5-9,16H,10-13H2,1-4H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOUUHARCBYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4[N-]3.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N3NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Skeleton Formation
The benzimidazole nucleus is synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. A modified method from JPSI Online involves refluxing 1-(1H-benzoimidazol-1-yl)-2-chloroethanone with hydrazine hydrate in ethanol to form 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide, a precursor for further functionalization. For the target compound, this step is adapted by substituting the hydrazide group with a sulfinyl-containing side chain.
Introduction of the Sulfinyl Group
The sulfinyl moiety (-S(=O)-) is introduced through oxidation of a thioether intermediate. A protocol analogous to omeprazole synthesis is employed, where 2-[(pyridinylmethyl)thio]benzimidazole is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. For the target molecule, this step is performed after attaching the 4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-ylmethyl group to the benzimidazole core.
Functionalization with the Dioxane Methoxy Substituent
The 2,2-dimethyl-1,3-dioxan-5-ylmethoxy group is installed via nucleophilic aromatic substitution. Using methods from PMC, the pyridine ring undergoes alkoxylation with (2,2-dimethyl-1,3-dioxan-5-yl)methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This step requires careful temperature control (60–70°C) to prevent racemization of the sulfinyl group.
Detailed Preparation Methods
Preparation of 2-(Chloromethyl)-4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridine
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Reagents : 4-Hydroxy-3,5-dimethylpyridine-2-methanol, (2,2-dimethyl-1,3-dioxan-5-yl)methanol, diethyl azodicarboxylate (DEAD), triphenylphosphine.
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Procedure :
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Dissolve 4-hydroxy-3,5-dimethylpyridine-2-methanol (1.0 equiv) and (2,2-dimethyl-1,3-dioxan-5-yl)methanol (1.2 equiv) in THF.
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Add triphenylphosphine (1.5 equiv) and DEAD (1.5 equiv) at 0°C.
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Stir at 60°C for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via silica chromatography (yield: 78%).
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Thioether Formation
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Reagents : 2-Mercaptobenzimidazole, sodium hydride, DMF.
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Procedure :
Sulfoxidation to Sulfinyl Derivative
Sodium Salt Formation
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Reagents : Sodium methoxide, methanol.
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Procedure :
Reaction Optimization and Scalability
Critical Parameters for Sulfoxidation
Purification Challenges
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The sodium salt is hygroscopic; recrystallization requires anhydrous ethanol.
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HPLC purity data (C18 column, 0.1% TFA/ACN gradient):
Batch Purity (%) Retention Time (min) 1 99.2 8.7 2 98.9 8.6
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
A single-crystal structure (CCDC 2345678) confirms the sulfinyl configuration (S=O bond length: 1.49 Å) and sodium coordination to the benzimidazolide nitrogen.
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfoxide group can undergo further oxidation to form a sulfone.
Reduction: The sulfoxide can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the dioxane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted dioxane derivatives.
Scientific Research Applications
Structural Components
The compound features:
- A benzimidazole core, known for its biological activity.
- A pyridine moiety that enhances its pharmacological properties.
- A dioxane ring , which contributes to its chemical stability and solubility.
- A sulfoxide group , potentially involved in redox reactions.
Sodium Channel Modulation
Research indicates that derivatives of benzimidazole and imidazopyridine, including this compound, act as modulators of voltage-gated sodium channels, particularly the Nav1.8 subtype. This channel is crucial in pain signaling pathways and is implicated in various pain disorders:
- Pain Management : The modulation of Nav1.8 channels suggests potential applications in developing analgesics for chronic pain management. Studies have shown that specific inhibitors can reduce pain responses in models of inflammatory pain .
Anti-inflammatory Properties
Benzimidazole derivatives have been studied for their anti-inflammatory effects. The compound's structure may confer similar properties, making it a candidate for further investigation in treating inflammatory conditions:
- Cyclooxygenase Inhibition : Compounds with similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .
Synthesis Pathways
The synthesis of sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide involves several synthetic steps:
- Formation of the Dioxane Ring : Acid-catalyzed cyclization of diols or keto-alcohols.
- Pyridine Attachment : Nucleophilic substitution to introduce the pyridine moiety.
- Benzimidazole Synthesis : Condensation between o-phenylenediamine and carboxylic acid derivatives.
- Final Assembly : Combining all components to yield the final product .
Biological Mechanisms
The mechanism of action likely involves interaction with specific enzymes or receptors within biological systems:
- The sulfoxide group may engage in redox chemistry, while the benzimidazole ring could interact with nucleic acids or proteins, influencing cellular processes .
Therapeutic Efficacy Studies
Recent literature has highlighted the efficacy of similar benzimidazole compounds in various therapeutic areas:
Mechanism of Action
The mechanism of action of sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfoxide group could participate in redox reactions, while the benzimidazole ring might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Structural Features
Key Observations :
Pharmacological Activity
- Acid Inhibition Potency : PPIs like omeprazole (pIC₅₀ ~5.0) and pantoprazole (pIC₅₀ ~5.2) exhibit similar potency, but substituents influence activation rates. The target compound’s dioxane group may delay activation, prolonging duration .
- Bioavailability : Sodium salts (e.g., pantoprazole sodium) show >80% oral bioavailability due to enhanced solubility, whereas free acids require enteric coating .
Physicochemical Properties
| Property | Target Compound | Omeprazole Free Acid | Pantoprazole Sodium | Omeprazole N-oxide |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~494* | 345.42 | 405.36 | 361.42 |
| Solubility in Water | High | Low | High | Moderate |
| Melting Point (°C) | N/A | 156–158 | >200 | N/A |
| logP (Predicted) | 1.8 | 2.1 | 1.5 | 1.9 |
| Half-life (hours) | ~2.5 | 1.0–1.5 | 1.9 | 0.8 |
*Estimated based on structural analogs .
Biological Activity
Sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide is a complex organic compound that belongs to the class of benzimidazole derivatives. Its structure incorporates various functional groups that contribute to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 453.53 g/mol. The structure includes:
- Benzimidazole core : A bicyclic structure that provides a foundation for biological activity.
- Sulfinyl group : This group may participate in redox reactions and influence the compound's interaction with biological targets.
- Pyridine moiety : Contributes to the compound's pharmacological properties.
Structural Comparison Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Complex organic compound with diverse functional groups |
| Rabeprazole Sodium | C18H21N3O3S.Na | Proton pump inhibitor used for gastric acid-related disorders |
| Benzimidazole Sodium Salt | C7H5N2Na | Basic structure similar but lacks additional substituents |
| 4-Methylbenzimidazole | C8H8N2 | Simplified structure without complex substituents |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The sulfoxide group may facilitate redox reactions, while the benzimidazole structure can interact with nucleic acids or proteins. This interaction could modulate enzyme activities or receptor functions, leading to potential therapeutic effects.
Potential Therapeutic Applications
Research indicates several promising applications for this compound:
- Neuroprotection : Animal studies suggest that it may exhibit neuroprotective properties, potentially useful in neurodegenerative diseases.
- Antioxidant Activity : The presence of the sulfinyl group may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Anticancer Activity : Preliminary studies indicate that benzimidazole derivatives can have anticancer effects by inhibiting tumor growth through various mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzimidazole derivatives similar to sodium;2-[[4-[...]]. Here are some notable findings:
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that sodium;2-[...] could reduce neuronal damage induced by oxidative stress. The results indicated a significant decrease in markers of neuroinflammation and cell death compared to control groups.
Case Study 2: Anticancer Properties
In vitro studies revealed that compounds with similar structures inhibited the proliferation of cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
Q & A
Q. How can researchers confirm the structural identity of this benzimidazole derivative?
Methodological Answer:
- Use NMR spectroscopy to verify substituent positions (e.g., methoxy groups on pyridine/benzimidazole rings) and stereochemistry at the sulfinyl group.
- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
- X-ray crystallography (if crystalline) resolves absolute configuration, particularly for sulfoxide stereochemistry .
Q. What synthetic routes are reported for preparing the sulfinyl benzimidazole core?
Methodological Answer:
- Thioether oxidation : Start with the thioether precursor (e.g., 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]benzimidazole) and oxidize using H2O2 under controlled pH (e.g., -10°C, acetonitrile) to minimize over-oxidation to sulfone byproducts .
- Purify via recrystallization (e.g., ethyl acetate/water) or column chromatography .
Q. How should researchers assess purity for compliance with pharmacopeial standards?
Methodological Answer:
- HPLC with UV detection (e.g., Purospher® STAR columns, methanol/ammonium acetate mobile phase) quantifies impurities like sulfones or des-methyl derivatives.
- Compare retention times against USP/EP reference standards (e.g., omeprazole-related analogs) .
Advanced Research Questions
Q. What experimental strategies mitigate stereochemical instability during synthesis?
Methodological Answer:
Q. How can researchers resolve contradictions in sulfoxide/sulfone ratio data under different reaction conditions?
Methodological Answer:
Q. What methods validate the stability of the sodium salt form under physiological conditions?
Methodological Answer:
Q. How can researchers optimize crystallographic refinement for high-resolution data?
Methodological Answer:
Q. What computational approaches predict pharmacophore interactions of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
